![molecular formula C15H17NO6 B554425 (2S)-4-oxo-2-(phenylmethoxycarbonylamino)-4-prop-2-enoxybutanoic acid CAS No. 99793-10-9](/img/structure/B554425.png)
(2S)-4-oxo-2-(phenylmethoxycarbonylamino)-4-prop-2-enoxybutanoic acid
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Description
(2S)-4-oxo-2-(phenylmethoxycarbonylamino)-4-prop-2-enoxybutanoic acid, hereafter referred to as (2S)-4-oxo-PMA, is a compound of considerable interest in the scientific community. It has been studied extensively in recent years due to its potential applications in biochemistry and physiology, as well as its potential for use in laboratory experiments.
Scientific Research Applications
Sorption of Phenoxy Herbicides
Research led by Werner, Garratt, and Pigott (2012) focused on the sorption of 2,4-D and other phenoxy herbicides to soil, organic matter, and minerals, highlighting the environmental interactions of similar compounds. This study underscores the importance of understanding the environmental fate and transport of organic pollutants, including how they bind to different substrates in the environment (Werner et al., 2012).
Antioxidant Activity of Hydroxycinnamic Acids
Investigations into the antioxidant properties of hydroxycinnamic acids, as reviewed by Munteanu and Apetrei (2021), provide insight into how structurally related compounds exhibit significant biological activities, such as scavenging free radicals and protecting against oxidative stress (Munteanu & Apetrei, 2021).
Directed Regulation of Multienzyme Complexes
Artiukhov, Graf, and Bunik (2016) discussed the use of synthetic analogs of 2-oxo acids to modulate metabolism by inhibiting key metabolic reactions, illustrating the therapeutic potential of manipulating metabolic pathways through chemical intervention (Artiukhov et al., 2016).
properties
IUPAC Name |
(2S)-4-oxo-2-(phenylmethoxycarbonylamino)-4-prop-2-enoxybutanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO6/c1-2-8-21-13(17)9-12(14(18)19)16-15(20)22-10-11-6-4-3-5-7-11/h2-7,12H,1,8-10H2,(H,16,20)(H,18,19)/t12-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKXLDZQGKGEICY-LBPRGKRZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)CC(C(=O)O)NC(=O)OCC1=CC=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCOC(=O)C[C@@H](C(=O)O)NC(=O)OCC1=CC=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-4-oxo-2-(phenylmethoxycarbonylamino)-4-prop-2-enoxybutanoic acid |
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